2-Amino-5-ethoxyphenol
Overview
Description
2-Amino-5-ethoxyphenol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, characterized by the presence of an amino group at the second position and an ethoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethoxyphenol typically involves the nitration of 2-ethoxyphenol followed by reduction. The nitration process introduces a nitro group at the desired position, which is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of 2-nitro-5-ethoxyphenol using a palladium catalyst under hydrogen gas. This method offers high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reactions with halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Amino-5-ethoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential as an antioxidant and its role in enzyme inhibition.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-ethoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Anti-inflammatory Effects: The compound may interfere with the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
2-Amino-5-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.
2-Amino-4-ethoxyphenol: The ethoxy group is at the fourth position instead of the fifth.
2-Amino-5-nitrophenol: Contains a nitro group instead of an ethoxy group.
Uniqueness: 2-Amino-5-ethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-5-ethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTXCKZBFHBRQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936348 | |
Record name | 2-Amino-5-ethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16060-49-4 | |
Record name | 2-Hydroxyphenetidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016060494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC116728 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-5-ethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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